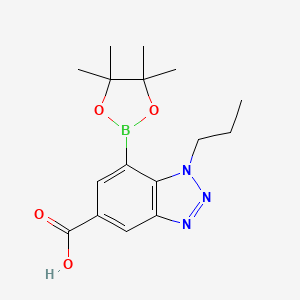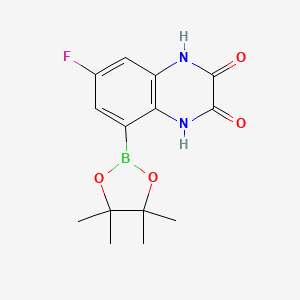
2-Diethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boronic acid moiety, which is esterified with pinacol, and a nitro group attached to a phenyl ring. The compound’s structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved by reacting 2-Diethylaminomethyl-5-nitrophenylboronic acid with pinacol in the presence of a suitable catalyst.
Esterification: The boronic acid intermediate is then esterified with pinacol to form the final product. This reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of 2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic esters.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used in hydrolysis reactions.
Reducing Agents: Used in the reduction of the nitro group.
Major Products Formed
Aryl or Vinyl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in hydrolysis reactions.
Amino Compounds: Formed in reduction reactions.
Aplicaciones Científicas De Investigación
2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a boron carrier for neutron capture therapy.
Material Science: Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the nitro group can undergo reduction to form an amino group, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the nitro and diethylaminomethyl groups.
4-Nitrophenylboronic Acid, Pinacol Ester: Similar but lacks the diethylaminomethyl group.
Uniqueness
2-Diethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is unique due to the presence of both the nitro and diethylaminomethyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Propiedades
IUPAC Name |
N-ethyl-N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-7-19(8-2)12-13-9-10-14(20(21)22)11-15(13)18-23-16(3,4)17(5,6)24-18/h9-11H,7-8,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFXUUULYKYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














